molecular formula C6H6F3NO2 B2369162 5-Methyl-5-(trifluoromethyl)pyrrolidine-2,4-dione CAS No. 1997200-27-7

5-Methyl-5-(trifluoromethyl)pyrrolidine-2,4-dione

Cat. No.: B2369162
CAS No.: 1997200-27-7
M. Wt: 181.114
InChI Key: MKEVIUFGXDOHNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-5-(trifluoromethyl)pyrrolidine-2,4-dione is a chemical compound with the molecular formula C6H6F3NO2 and a molecular weight of 181.11 g/mol It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of both a methyl and a trifluoromethyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5-(trifluoromethyl)pyrrolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a trifluoromethyl ketone with an amine, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of a base, such as sodium hydride, and an organic solvent, such as tetrahydrofuran, at low temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5-(trifluoromethyl)pyrrolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5-Methyl-5-(trifluoromethyl)pyrrolidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-5-(trifluoromethyl)pyrrolidine-2,4-dione involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-5-(trifluoromethyl)pyrrolidine-2,4-dione is unique due to the presence of the trifluoromethyl group, which imparts specific chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity to target molecules, making it a valuable scaffold in drug design and other applications .

Properties

IUPAC Name

5-methyl-5-(trifluoromethyl)pyrrolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3NO2/c1-5(6(7,8)9)3(11)2-4(12)10-5/h2H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKEVIUFGXDOHNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)CC(=O)N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.